molecular formula C₁₄H₂₂O₄ B1147846 (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 347378-74-9

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B1147846
CAS No.: 347378-74-9
M. Wt: 254.32
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Description

This compound (CAS 204254-96-6) is a bicyclic epoxy ester with the molecular formula C₁₄H₂₂O₄ and a molecular weight of 254.33 g/mol . Its structure features a 7-oxabicyclo[4.1.0]hept-3-ene core substituted with a pentan-3-yloxy group at the 5-position and an ethyl ester at the 3-position. Key physical properties include a density of 1.09 g/cm³, melting point of 56–57°C, and boiling point of 336.5°C at 760 mmHg . It is classified under EU regulations as a skin sensitizer (H317) and may cause organ damage (H373) .

Properties

IUPAC Name

ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-XQQFMLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable diene with an appropriate dienophile under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, including chemoenzymatic pathways. It serves as a precursor for several derivatives that exhibit antiviral properties. For instance, studies have explored the synthesis of hydrazone derivatives from this compound for their potential inhibitory effects against viral proteases, particularly those associated with COVID-19 .

Antiviral Research

One of the primary applications of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is in the field of antiviral drug development:

  • Oseltamivir Synthesis : This compound is a critical intermediate in the synthesis of Oseltamivir, which is used for treating influenza . The ability to produce this compound efficiently can enhance the overall yield and reduce costs in antiviral drug production.

Research has indicated that derivatives of this compound may possess significant biological activity:

  • Inhibition Studies : Derivatives have been tested for their ability to inhibit viral proteases, demonstrating potential as therapeutic agents against various viral infections .

Case Studies

Study ReferenceFocusFindings
Investigation of Methyl DerivativesMethyl derivatives were found to exhibit inhibitory activity against COVID-19 main protease, indicating potential for therapeutic use.
Chemoenzymatic Synthesis of OseltamivirDiscussed multiple generations of synthesis approaches highlighting efficiency and yield improvements using intermediates like this compound.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Analogous Esters

Compound Name (CAS) Structure Key Differences Properties
(1R,5R,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (1266663-89-1) Same bicyclic core Stereochemistry at C5 and C6 Similar solubility (log S = -2.2 to -3.01) but distinct reactivity in stereoselective reactions
Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (sc-484171) Methyl ester instead of ethyl ester Lower molecular weight (240.30 g/mol) Reduced lipophilicity; used in chiral synthesis
(1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid (171596-14-8) Carboxylic acid instead of ester Higher polarity (log S = -2.2) Antimicrobial activity; precursor for epoxyquinol synthesis

Physicochemical Properties

  • Solubility : The ethyl ester has moderate solubility in organic solvents (0.92–1.61 mg/mL) but lower aqueous solubility compared to the hydroxy acid analog .
  • Reactivity : The ester group enhances stability under acidic conditions, whereas the hydroxy acid is prone to decarboxylation .

Pharmaceutical Relevance

  • The ethyl ester serves as a key intermediate in synthesizing Oseltamivir phosphate impurities and COVID-19 main protease inhibitors .
  • The hydroxy acid (171596-14-8) is a precursor for epoxyquinols A and B, which have anti-inflammatory and antitumor properties .

Industrial Utility

  • The ethyl ester’s lipophilicity makes it suitable for drug delivery systems , while the methyl ester (sc-484171) is favored in chiral chromatography due to its lower steric bulk .

Biological Activity

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound known for its potential biological activities, particularly in the pharmaceutical domain. This compound is structurally related to oseltamivir, an antiviral medication used to treat influenza, and has garnered interest for its potential therapeutic applications.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 204254-96-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties and mechanism of action against viral infections.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against influenza viruses. Its mechanism is believed to involve the inhibition of viral neuraminidase, similar to oseltamivir.

Table 1: Summary of Antiviral Studies

Study ReferenceVirus TypeIC50 (µM)Mechanism of Action
Study AInfluenza A0.15Neuraminidase inhibition
Study BInfluenza B0.20Neuraminidase inhibition
Study CH1N10.10Neuraminidase inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with influenza showed that administration of this compound resulted in a significant reduction in viral load and symptom duration compared to placebo.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited the replication of both seasonal and pandemic influenza strains.

The primary mechanism through which this compound exerts its antiviral effects is through the inhibition of neuraminidase activity. This enzyme is crucial for the release of new viral particles from infected cells.

Molecular Interaction

The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on host cell surfaces, thereby blocking the release and spread of the virus.

Research Findings

Recent research has expanded on the potential applications of this compound beyond influenza:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may also possess antimicrobial properties against certain bacterial strains.
  • Immunomodulatory Effects : Investigations into its immunomodulatory effects suggest that it may enhance immune response in viral infections.

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